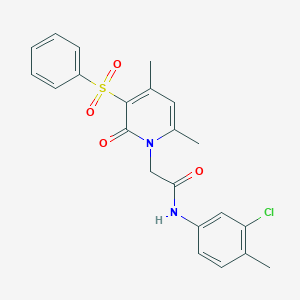

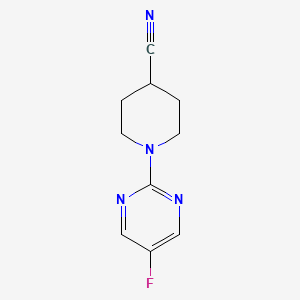

![molecular formula C13H13NO4 B2992440 5-[(2-Amino-4-methylphenoxy)methyl]furan-2-carboxylic acid CAS No. 1245807-25-3](/img/structure/B2992440.png)

5-[(2-Amino-4-methylphenoxy)methyl]furan-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-[(2-Amino-4-methylphenoxy)methyl]furan-2-carboxylic acid is a chemical compound with the CAS Number: 1245807-25-3 . It has a molecular weight of 247.25 . The IUPAC name for this compound is 5-[(2-amino-4-methylphenoxy)methyl]-2-furoic acid . The physical form of this compound is a powder .

Synthesis Analysis

The synthesis of furan compounds, such as 5-[(2-Amino-4-methylphenoxy)methyl]furan-2-carboxylic acid, can be achieved through various methods. One such method is the Paal-Knorr Furan Synthesis . Other methods involve the oxidation of alkyl enol ethers to enals using a palladium catalyst . Gold-catalyzed cyclizations of diols and triols to the corresponding hetero- or spirocycles have also been reported .Molecular Structure Analysis

The InChI code for 5-[(2-Amino-4-methylphenoxy)methyl]furan-2-carboxylic acid is 1S/C13H13NO4/c1-8-2-4-11(10(14)6-8)17-7-9-3-5-12(18-9)13(15)16/h2-6H,7,14H2,1H3,(H,15,16) . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis

5-[(2-Amino-4-methylphenoxy)methyl]furan-2-carboxylic acid is a powder that is stored at room temperature . It has a molecular weight of 247.25 .Wissenschaftliche Forschungsanwendungen

Diels−Alder Reactions and Substituted Anilines

The Diels−Alder reaction involving furan derivatives, such as 5-Amino-2-furancarboxylic acid methyl ester, demonstrates a method for preparing substituted anilines. This reaction highlights the utility of furan derivatives in synthesizing complex organic molecules with high regioselectivity, which are crucial in developing pharmaceuticals and advanced materials (Padwa et al., 1997).

Furan Carboxylic Acids as Biobased Building Blocks

Furan carboxylic acids, including derivatives synthesized from 5-hydroxymethylfurfural (HMF), are highlighted for their potential as biobased building blocks in the pharmaceutical and polymer industries. The enzyme-catalyzed oxidation processes for producing furan dicarboxylic acids underscore the role of these compounds in sustainable chemistry (Hao‐Yu Jia et al., 2019).

Analytical and Spectral Studies of Furan Ring Containing Organic Ligands

Research on the synthesis and characterization of furan ring-containing organic ligands, such as Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate, demonstrates their potential applications in developing metal complexes with antimicrobial properties. These studies reveal the significance of furan derivatives in creating new materials with potential therapeutic applications (H. Patel, 2020).

Enzyme-catalyzed Oxidation for Polymer Production

The enzyme-catalyzed oxidation of furan derivatives to produce furan-2,5-dicarboxylic acid (FDCA), a key biobased platform chemical, indicates the importance of these reactions in producing polymers from renewable resources. This process exemplifies the application of furan derivatives in creating environmentally friendly alternatives to petroleum-based polymers (W. Dijkman et al., 2014).

Biobased Furan Polyesters

The enzymatic polymerization of biobased rigid diols, such as 2,5-bis(hydroxymethyl)furan, with various diacid ethyl esters, showcases the potential of furan derivatives in synthesizing novel biobased polyesters. These materials offer promising applications in developing sustainable plastics with reduced environmental impact (Yi Jiang et al., 2014).

Eigenschaften

IUPAC Name |

5-[(2-amino-4-methylphenoxy)methyl]furan-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-8-2-4-11(10(14)6-8)17-7-9-3-5-12(18-9)13(15)16/h2-6H,7,14H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPIGMMFWOITZLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC2=CC=C(O2)C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-2-[(4-fluorophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2992364.png)

![8-bromo-3-methyl-1-[(2-methylphenyl)methyl]-7-(2-oxopropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2992367.png)

![4-Chloro-5,6-dimethyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B2992370.png)

![N-(1-cyanocyclopentyl)-2-{cyclopentyl[(2-hydroxyphenyl)methyl]amino}acetamide](/img/structure/B2992372.png)

![5-(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-propyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2992374.png)

![9-[(2-Methylpropan-2-yl)oxycarbonyl]-1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylic acid](/img/structure/B2992377.png)

![N-[3-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)oxy]phenyl]acetamide](/img/structure/B2992379.png)